(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide
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Overview
Description
(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a complex structure with multiple functional groups, including a pyrrolidinone ring, a benzo[d]thiazole moiety, and an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide typically involves multi-step organic reactions. A possible synthetic route may include:
Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the fluorine atom: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Attachment of the ethoxyethyl group: This step may involve alkylation reactions using ethyl bromoacetate or similar reagents.
Formation of the pyrrolidinone ring: This can be synthesized via the reaction of succinic anhydride with an amine.
Coupling of the fragments: The final step involves the coupling of the benzo[d]thiazole and pyrrolidinone fragments through an amide bond formation using coupling reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may involve:
Optimization of reaction conditions: Temperature, solvent, and reaction time adjustments to maximize yield and purity.
Use of continuous flow reactors: To enhance reaction efficiency and safety.
Purification techniques: Such as crystallization, chromatography, or recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions at the ethoxyethyl group or the benzo[d]thiazole ring.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorine atom or the benzo[d]thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogenating agents or nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzo[d]thiazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various organic transformations.
Materials Science: Potential use in the development of novel materials with unique electronic or optical properties.
Biology
Drug Discovery: Investigation of its potential as a pharmacophore in the development of new therapeutic agents.
Biological Probes: Use as a fluorescent probe or imaging agent in biological studies.
Medicine
Anticancer Agents: Exploration of its cytotoxic effects on cancer cell lines.
Antimicrobial Agents: Evaluation of its activity against bacterial or fungal pathogens.
Industry
Polymer Chemistry: Incorporation into polymeric materials for enhanced properties.
Electronics: Use in the fabrication of organic electronic devices.
Mechanism of Action
The mechanism of action of (Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide would depend on its specific application. For instance:
In drug discovery: It may interact with specific molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways.
In materials science: It may exhibit unique electronic or optical properties due to its molecular structure, influencing its behavior in devices.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-ethoxyethyl)-benzo[d]thiazol-2(3H)-ylidene)acetamide: Lacks the fluorine atom.
(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-methoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide: Contains a methoxyethyl group instead of an ethoxyethyl group.
Uniqueness
Fluorine Substitution: The presence of a fluorine atom can significantly alter the compound’s reactivity, stability, and biological activity.
Ethoxyethyl Group: This group may influence the compound’s solubility and interaction with biological targets.
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O4S/c1-2-25-8-7-20-12-4-3-11(18)9-13(12)26-17(20)19-14(22)10-21-15(23)5-6-16(21)24/h3-4,9H,2,5-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFECYFVHVYCMCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)CN3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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